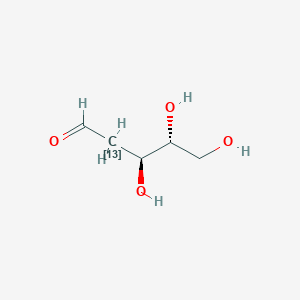
Thyminose-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thyminose-13C-1, also known as Deoxyribose-13C-1, is a compound labeled with the stable isotope carbon-13. Thyminose is an endogenous metabolite, meaning it is naturally produced within organisms. The carbon-13 labeling is used primarily for research purposes, allowing scientists to trace and study metabolic pathways and biochemical processes with greater precision .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thyminose-13C-1 involves the incorporation of the carbon-13 isotope into the thyminose molecule. This can be achieved through various synthetic routes, often involving the use of carbon-13 labeled precursors. One common method is the chemical synthesis starting from carbon-13 labeled glucose, which undergoes a series of enzymatic and chemical reactions to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using carbon-13 labeled substrates. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is common to purify the compound and remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Thyminose-13C-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbon-13 labeled acids, while reduction can produce carbon-13 labeled alcohols .
Wissenschaftliche Forschungsanwendungen
Thyminose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways and reactions.
Biology: Helps in studying metabolic processes and pathways in living organisms.
Medicine: Used in drug development and pharmacokinetics to trace the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Wirkmechanismus
The mechanism of action of Thyminose-13C-1 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyribose-13C-2: Another carbon-13 labeled compound used for similar research purposes.
Glucose-13C-1: A carbon-13 labeled glucose molecule used in metabolic studies.
Pyruvate-13C-1: Used in studying energy metabolism and biochemical pathways.
Uniqueness
Thyminose-13C-1 is unique due to its specific labeling at the carbon-13 position, which provides distinct advantages in tracing and studying metabolic pathways. Its use as an endogenous metabolite tracer sets it apart from other labeled compounds, making it particularly valuable in research focused on understanding natural biochemical processes .
Eigenschaften
Molekularformel |
C5H10O4 |
|---|---|
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
(3S,4R)-3,4,5-trihydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i1+1 |
InChI-Schlüssel |
ASJSAQIRZKANQN-WALQMEISSA-N |
Isomerische SMILES |
C([C@H]([C@H]([13CH2]C=O)O)O)O |
Kanonische SMILES |
C(C=O)C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)

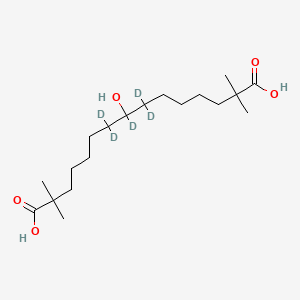

![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)

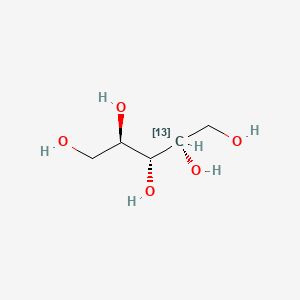


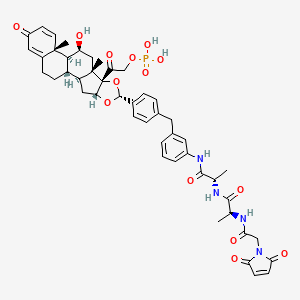
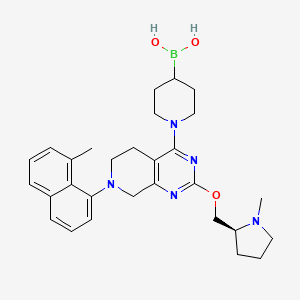
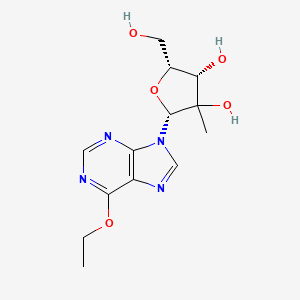
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
